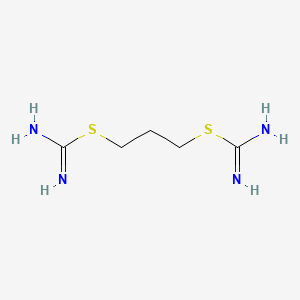
1,3-propanediyl bis(imidothiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediyl bis(imidothiocarbamate) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including as a catalyst in chemical reactions, as a chelating agent, and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of 1,3-Propanediyl bis(imidothiocarbamate) is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It may also inhibit the activity of enzymes involved in cell proliferation and angiogenesis, which is the formation of new blood vessels.
Biochemical and Physiological Effects:
1,3-Propanediyl bis(imidothiocarbamate) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Propanediyl bis(imidothiocarbamate) has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, it has a wide range of applications, including as a catalyst and chelating agent. However, there are also limitations to its use. It can be toxic in high concentrations and may require special handling and disposal procedures.
Orientations Futures
There are several future directions for the study of 1,3-Propanediyl bis(imidothiocarbamate). One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Propanediyl bis(imidothiocarbamate) and its potential therapeutic applications. Finally, the use of 1,3-Propanediyl bis(imidothiocarbamate) in combination with other compounds may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
1,3-Propanediyl bis(imidothiocarbamate) can be synthesized through the reaction of 1,3-propanediamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with an alkyl halide to form the final compound. This synthesis method has been widely used in the laboratory to produce high-quality 1,3-Propanediyl bis(imidothiocarbamate) for various applications.
Applications De Recherche Scientifique
1,3-Propanediyl bis(imidothiocarbamate) has been extensively studied in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the polymerization of monomers. Additionally, it has been used as a chelating agent in the separation and purification of metals. Furthermore, 1,3-Propanediyl bis(imidothiocarbamate) has been investigated as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-carbamimidoylsulfanylpropyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4S2/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2,(H3,6,7)(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJAROVVOZZNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)CSC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)
![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)



![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)